1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone is a complex organic compound featuring a piperazine ring substituted with a chlorinated phenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 2-(piperazin-1-yl)ethan-1-ol
- 4-(piperazin-1-ylmethyl)phenyl]methanol
Uniqueness
1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorinated phenyl group and the ethanone moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct applications .
Properties
Molecular Formula |
C17H25ClN4O |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[4-[5-chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H25ClN4O/c1-14(23)21-8-10-22(11-9-21)17-12-16(18)3-2-15(17)13-20-6-4-19-5-7-20/h2-3,12,19H,4-11,13H2,1H3 |
InChI Key |
LAOIWXHIYATIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)CN3CCNCC3 |
Origin of Product |
United States |
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